

The Discovery, Origin, and Scientific Profile of Quizartinib (C21H16CIFN4O4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Quizartinib, with the chemical formula **C21H16CIFN4O4**, is a potent, second-generation, and highly selective oral inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Initially discovered by Ambit Biosciences, it is now under the development of Daiichi Sankyo.[1] This technical guide provides a comprehensive overview of the discovery, origin, and detailed scientific profile of Quizartinib. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on its mechanism of action, experimental validation, and clinical significance, particularly in the context of Acute Myeloid Leukemia (AML).

Discovery and Origin

Quizartinib, formerly known as AC220, was identified through a systematic drug discovery process aimed at developing a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in AML.[2] The development was driven by the significant unmet medical need for effective treatments for AML patients with FLT3 mutations, which are associated with a poor prognosis.[4] Ambit Biosciences originally discovered the compound, and its development was later continued by Daiichi Sankyo.[1]



Mechanism of Action: Targeting the FLT3 Signaling Pathway

Quizartinib functions as a type II FLT3 inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain in its inactive conformation.[5] This binding prevents the autophosphorylation and subsequent activation of the FLT3 receptor, even in the presence of activating mutations like the internal tandem duplication (ITD) in the juxtamembrane domain.[5]

The inhibition of FLT3 by Quizartinib blocks downstream signaling cascades crucial for the proliferation and survival of leukemic cells.[6] These pathways include:

- RAS/RAF/MEK/ERK Pathway: Inhibition of this pathway leads to decreased cell proliferation.
- PI3K/AKT Pathway: Blockade of this pathway promotes apoptosis (programmed cell death).
- STAT5 Pathway: Interruption of STAT5 signaling further contributes to the anti-leukemic effects.

The high selectivity of Quizartinib for FLT3 minimizes off-target effects, a desirable characteristic for targeted cancer therapies.[2]

FLT3 Signaling Pathway Inhibition by Quizartinib

Caption: Quizartinib inhibits the FLT3 receptor, blocking downstream signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Quizartinib.

Table 1: In Vitro Potency of Ouizartinib

Cell Line	FLT3 Mutation	IC50 (nM)	Reference
MV4-11	ITD	0.56	[7]
MOLM-13	ITD	~1	[1]
MOLM-14	ITD	~1	[1]





Table 2: Clinical Efficacy in FLT3-ITD Positive AML

(OuANTUM-First Trial)

Outcome	Quizartinib + Chemother apy	Placebo + Chemother apy	Hazard Ratio (95% CI)	p-value	Reference
Median Overall Survival	31.9 months	15.1 months	0.78 (0.62- 0.98)	0.0324	[8]
Complete Remission (CR) Rate	55%	55%	-	-	[8]
Median Duration of CR	38.6 months	12.4 months	-	-	[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

Synthesis of Quizartinib

A reported synthesis route for Quizartinib involves the following key steps:

- Preparation of 4-[2-(4-Morpholinyl)ethoxy]aniline: 4-Nitrophenol is reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield 4-[2-(4-nitrophenoxy)ethyl]morpholine. This intermediate is then hydrogenated using 10% Pd/C to give 4-[2-(4-Morpholinyl)ethoxy]aniline.[9]
- Formation of the Imidazo[2,1-b][6][9]benzothiazole core: The aniline derivative undergoes a
 two-step cyclization process to form 7-[2-(4-morpholinyl)- ethoxy]-2-(4nitrophenyl)imidazo[2,1-b][6][9]benzothiazole.[9]



- Reduction of the Nitro Group: The nitro group on the benzothiazole derivative is reduced to an amine using iron and ammonium chloride, yielding 4-[7-[2-(4-Morpholinyl)- ethoxy]-imidazo[2,1-b][6][9]benzothiazole-2-yl]aniline.[9]
- Urea Formation: Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate, synthesized from 3-amino-5-t-butyl-isoxazole and phenyl chloroformate, is reacted with the aniline derivative from the previous step to form Quizartinib.[9]

Caption: A simplified workflow for the synthesis of Quizartinib.

In Vitro Kinase Inhibition Assay

- Objective: To determine the inhibitory activity of Quizartinib against FLT3 kinase.
- Method: A common method is the KINOMEscan™, a competitive binding assay.
- Protocol Outline:
 - A DNA-tagged kinase is incubated with an immobilized ligand.
 - Quizartinib is added at various concentrations to compete for binding to the kinase.
 - The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
 - The dissociation constant (Kd) is determined from the competition curve.

Cell Proliferation Assay

- Objective: To assess the effect of Quizartinib on the proliferation of AML cells.
- Cell Lines: MV4-11, MOLM-13, and MOLM-14 cells, which harbor FLT3-ITD mutations, are commonly used.[1]
- Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay are frequently employed.
- Protocol Outline (MTT Assay):



- Cells are seeded in 96-well plates.
- Quizartinib is added at a range of concentrations and incubated for a specified period (e.g., 72 hours).
- MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- A solubilization solution is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
- The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated.

Western Blot Analysis of FLT3 Signaling

- Objective: To confirm the inhibition of FLT3 and its downstream signaling pathways by Quizartinib.
- Protocol Outline:
 - AML cells (e.g., MV4-11) are treated with various concentrations of Quizartinib for a defined time.
 - Cells are lysed to extract total protein.
 - Protein concentration is determined using a method like the BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, p-AKT, and total AKT.
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.



 The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Mouse Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of Quizartinib in a living organism.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
- Protocol Outline:
 - Human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.
 - Once tumors are established, mice are randomized into treatment and control groups.
 - Quizartinib is administered orally at specified doses (e.g., 1-10 mg/kg/day).[1]
 - Tumor volume and body weight are monitored regularly.
 - At the end of the study, tumors may be excised for further analysis (e.g., western blotting, histology).

Clinical Development and Approval

Quizartinib has undergone extensive clinical evaluation. The pivotal Phase III QuANTUM-First trial demonstrated a significant improvement in overall survival for patients with newly diagnosed FLT3-ITD-positive AML when Quizartinib was added to standard chemotherapy.[8] [10][11][12] Based on these positive results, Quizartinib, under the brand name Vanflyta, received FDA approval in July 2023 for the treatment of adult patients with newly diagnosed AML that is FLT3-ITD positive.[8]

Caption: The clinical development pathway of Quizartinib.

Conclusion

Quizartinib represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its discovery and development exemplify a rational, mechanism-based approach to



cancer drug design. The in-depth understanding of its mechanism of action, supported by robust preclinical and clinical data, has established Quizartinib as a valuable therapeutic option for a patient population with a historically poor prognosis. This technical guide provides a foundational resource for the scientific community to further explore and build upon the knowledge of this important anti-leukemic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Quizartinib | AC220 | FLT3 inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Quizartinib [cjph.com.cn]
- 10. osteosarcomanow.org [osteosarcomanow.org]
- 11. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [The Discovery, Origin, and Scientific Profile of Quizartinib (C21H16ClFN4O4): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12635021#c21h16clfn4o4-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com